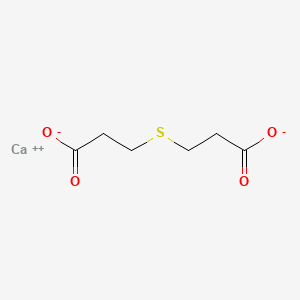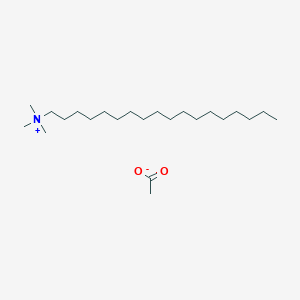
Calcium 3,3'-thiobispropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 3,3’-thiobispropionate is a chemical compound with the molecular formula C6H8CaO4S and a molecular weight of 216.27 g/mol . It is also known as 3-(2-carboxylatoethylsulfanyl)propanoate. This compound is primarily used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium 3,3’-thiobispropionate can be synthesized through the reaction of 3,3’-thiobispropanoic acid with calcium hydroxide or calcium carbonate under controlled conditions . The reaction typically involves dissolving the acid in a suitable solvent, such as water or ethanol, and then adding the calcium compound slowly while maintaining the temperature and pH at optimal levels to ensure complete reaction and precipitation of the product.
Industrial Production Methods
In industrial settings, the production of calcium 3,3’-thiobispropionate often involves large-scale batch or continuous processes. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The final product is usually purified through recrystallization or filtration techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Calcium 3,3’-thiobispropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The carboxylate groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Calcium 3,3’-thiobispropionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a calcium supplement.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of calcium 3,3’-thiobispropionate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium receptors and channels, influencing cellular processes such as signal transduction, muscle contraction, and enzyme activity . The sulfur-containing moiety in the compound also allows it to participate in redox reactions, further modulating its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Calcium 3,3’-dithiobispropionate
- Calcium 3,3’-oxybispropionate
- Calcium 3,3’-aminobispropionate
Uniqueness
Calcium 3,3’-thiobispropionate is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
67151-67-1 |
|---|---|
Fórmula molecular |
C6H8CaO4S |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
calcium;3-(2-carboxylatoethylsulfanyl)propanoate |
InChI |
InChI=1S/C6H10O4S.Ca/c7-5(8)1-3-11-4-2-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
Clave InChI |
IIPIUKIMHUHAEW-UHFFFAOYSA-L |
SMILES canónico |
C(CSCCC(=O)[O-])C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)



![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)


![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)





